molecular formula C13H15FO3 B12981141 Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B12981141
M. Wt: 238.25 g/mol
InChI Key: PKQGCYRDPPITAE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

    Reduction: Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chlorophenyl)-2,2-dimethyl-3-oxopropanoate
  • Ethyl 3-(2-bromophenyl)-2,2-dimethyl-3-oxopropanoate
  • Ethyl 3-(2-methylphenyl)-2,2-dimethyl-3-oxopropanoate

Uniqueness

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability and influence its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C13H15F O3
  • CAS Number : 1780955-53-4
  • Molecular Weight : 232.25 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on bacterial growth.

Anticancer Activity

Recent research has highlighted the compound's potential in inhibiting cancer cell proliferation. A study demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities showed promising results against the MCF-7 breast cancer cell line, indicating that modifications at the phenyl ring can enhance biological activity.

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
Similar Derivative AMCF-715.0
Similar Derivative BHEPG-212.5

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

The mechanism through which this compound exerts its biological effects may involve modulation of apoptotic pathways. Case studies indicate that compounds with similar structures can increase the expression of pro-apoptotic factors (e.g., Bax and caspase proteins) while decreasing anti-apoptotic factors (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against various pathogens. Studies have reported that structurally related compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli31.2
Pseudomonas aeruginosa15.6
Klebsiella pneumonia31.2

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route has been proposed:

  • Starting Materials : Begin with ethyl acetoacetate and a suitable fluorinated aromatic compound.
  • Reagents : Use reagents such as sodium ethoxide for deprotonation and subsequent nucleophilic substitution.
  • Reaction Conditions : Conduct reactions under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
  • Purification : Purify the product using column chromatography.

Case Studies

  • Study on Anticancer Efficacy : A recent investigation into structurally similar compounds demonstrated significant inhibition of cancer cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of fluorine substitution on phenyl rings in enhancing biological activity.
    • Reference: MDPI publication on triazolothiadiazine derivatives and their anticancer effects .
  • Antibacterial Screening : Another study evaluated various derivatives for their antibacterial properties against common pathogens, establishing a correlation between structural features and antimicrobial efficacy.
    • Reference: Research detailing antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-7-5-6-8-10(9)14/h5-8H,4H2,1-3H3

InChI Key

PKQGCYRDPPITAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1F

Origin of Product

United States

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